molecular formula C22H22N4O3S2 B7509569 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide

4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide

Cat. No. B7509569
M. Wt: 454.6 g/mol
InChI Key: XOJWZWNIJJJUHQ-UHFFFAOYSA-N
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Description

4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide, also known as DTCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide exerts its effects through multiple mechanisms of action, including inhibition of enzyme activity, modulation of ion channels and receptors, and induction of apoptosis. 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to target specific enzymes, such as carbonic anhydrase IX and histone deacetylases, leading to inhibition of cancer cell growth. In infectious disease research, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to target enzymes involved in bacterial and viral replication, leading to inhibition of pathogen growth.
Biochemical and Physiological Effects:
4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to have both biochemical and physiological effects. Biochemically, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to modulate the activity of enzymes, ion channels, and receptors. Physiologically, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to inhibit cancer cell growth, inhibit pathogen growth, and modulate neuronal activity.

Advantages and Limitations for Lab Experiments

4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has several advantages for lab experiments, including its high potency and specificity, its ability to target specific enzymes and receptors, and its potential applications in various fields. However, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide, including further studies on its mechanisms of action, its potential applications in various fields, and its toxicity profile. Additionally, future research could focus on the development of 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide analogs with improved potency and specificity, as well as the development of novel drug delivery systems for 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide. Finally, future research could investigate the potential use of 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide in combination with other drugs for synergistic effects.

Synthesis Methods

4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide can be synthesized through a multi-step process involving the reaction between 2,5-dimethylaniline and thiophosgene, followed by the reaction between the resulting intermediate and 3-aminobenzenesulfonamide. The final step involves the reaction between the resulting intermediate and 4-aminobenzamide.

Scientific Research Applications

4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been studied for its potential applications in various fields, including cancer research, infectious disease research, and neuroscience research. In cancer research, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes. In neuroscience research, 4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-14-6-7-15(2)20(12-14)26-22(30)25-17-10-8-16(9-11-17)21(27)24-18-4-3-5-19(13-18)31(23,28)29/h3-13H,1-2H3,(H,24,27)(H2,23,28,29)(H2,25,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJWZWNIJJJUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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